molecular formula C24H23ClN2O5S B5107908 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide

Cat. No. B5107908
M. Wt: 487.0 g/mol
InChI Key: FJLUWOCITMZBIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium. This is followed by a reaction with different electrophiles in dimethylformamide (DMF) solvent, using lithium hydride as a base and activator. The process yields a variety of sulfonamide derivatives, including the targeted compound (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound and similar sulfonamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, and EI-MS. These techniques provide detailed information about the molecular configuration and the nature of chemical bonds within the compound (Abbasi et al., 2019).

Chemical Reactions and Properties

The compound’s reactivity is influenced by its sulfonamide group, which can participate in various chemical reactions. Sulfonamides generally exhibit diverse reactivities due to their structural properties, making them versatile in synthetic chemistry (Owa et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide derivatives like this compound are typically characterized using techniques such as X-ray crystallography, which provides insight into their crystal structure and physical form. DFT (Density Functional Theory) calculations can also be used to understand and predict various physical properties of these compounds (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as the reactivity and stability of sulfonamide derivatives, are largely determined by their molecular structure. NBO (Natural Bond Orbital) analysis, HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis, and other theoretical calculations provide insights into the electronic properties and potential chemical reactivity of these molecules (Sarojini et al., 2012).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-17-3-2-4-18(13-17)15-27(33(29,30)21-8-5-19(25)6-9-21)16-24(28)26-20-7-10-22-23(14-20)32-12-11-31-22/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLUWOCITMZBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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